Ethyl 3-n-propylpyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-propyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUALHSUMUQQLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428567 | |
| Record name | Ethyl 3-n-propylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92945-27-2 | |
| Record name | Ethyl 3-n-propylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-propyl-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The Knorr pyrazole synthesis is a widely adopted approach, leveraging the condensation of hydrazines with 1,3-diketones or β-keto esters. For this compound, propylhydrazine reacts with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration (Fig. 1).
Key Conditions :
-
Solvent : Ethanol or methanol for optimal solubility.
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Catalyst : Acetic acid or sodium acetate to facilitate cyclization.
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Temperature : Reflux conditions (78–100°C) for 12–24 hours.
Regioselectivity is governed by the electronic and steric effects of substituents. The propyl group preferentially occupies the 3-position due to steric hindrance during cyclization, while the ethyl ester stabilizes the 5-position via resonance.
Table 1: Representative Cyclocondensation Parameters
| Reactant | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Propylhydrazine | Ethanol | AcOH | 80 | 18 | 72 |
| Ethyl acetoacetate | Methanol | NaOAc | 70 | 24 | 68 |
Alkylation of Pyrazole Intermediates
Alkylation offers a modular approach to introducing the n-propyl group post-cyclization. This method is advantageous for late-stage functionalization and scalability.
N-Alkylation Strategies
Ethyl pyrazole-5-carboxylate derivatives undergo alkylation at the nitrogen atom using propyl halides (e.g., 1-bromopropane) in the presence of a base. For example, ethyl pyrazole-5-carboxylate reacts with 1-bromopropane and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours.
Critical Factors :
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Base Selection : Potassium carbonate or sodium hydride ensures deprotonation of the pyrazole nitrogen.
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Solvent Polarity : DMF or dimethyl sulfoxide (DMSO) enhances reaction efficiency.
Table 2: Alkylation Optimization Data
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Ethyl pyrazole-5-carboxylate | 1-Bromopropane | K₂CO₃ | DMF | 65 |
| Ethyl pyrazole-5-carboxylate | Propyl iodide | NaH | THF | 58 |
Industrial-Scale Synthesis
Industrial production prioritizes cost-effectiveness, safety, and yield optimization. Continuous flow reactors and catalytic systems are employed to meet these demands.
Continuous Flow Reactor Design
A patented method describes the use of a tubular reactor for large-scale cyclocondensation. Ethyl acetoacetate and propylhydrazine are pumped through a heated reactor (90°C) with a residence time of 30 minutes, achieving 85% conversion.
Advantages :
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Reduced side reactions due to precise temperature control.
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Scalability to multi-kilogram batches.
Catalytic Enhancements
Heterogeneous catalysts like zeolites or immobilized acids improve reaction efficiency. For instance, silica-supported sulfuric acid increases yield to 78% while enabling catalyst reuse.
Purification and Characterization
Post-synthesis purification ensures pharmaceutical-grade purity. Recrystallization and chromatography are standard techniques.
Recrystallization Protocols
Crude product is dissolved in hot ethanol and cooled to 4°C, yielding crystals with >98% purity (HPLC). Alternative solvents include ethyl acetate/hexane mixtures.
Spectroscopic Confirmation
Comparative Analysis of Methods
Table 3: Method Efficacy Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 95 | Moderate |
| Alkylation | 65 | 92 | High |
| Industrial Flow | 85 | 98 | Very High |
Cyclocondensation is ideal for laboratory-scale synthesis, while flow reactors dominate industrial production. Alkylation offers flexibility but requires stringent conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-n-propylpyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the ethyl ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-n-propylpyrazole-5-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit a range of biological activities, including vasodilatory and spasmolytic effects.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is utilized in the preparation of pyrazole derivatives that are known for their therapeutic effects. For instance, it can be transformed into 1-alkyl-pyrazole-5-carboxylic acid esters, which are precursors for drugs with cardiovascular benefits. The synthesis typically involves alkylation reactions using agents such as alkyl halides or dialkyl sulfates .
Table 1: Synthesis Pathways of this compound Derivatives
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Alkylation | This compound + Dimethyl sulfate | Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate | 56.2 |
| Alkylation | Ethyl 2,4-diketoheptanecarboxylate + Methylhydrazine | Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate | 75 |
Agrochemical Applications
In addition to its pharmaceutical uses, this compound is also valuable in agriculture as a precursor for developing pesticides and herbicides.
Insecticidal and Acaricidal Properties
Research indicates that derivatives of this compound exhibit insecticidal and acaricidal activities, making them suitable for pest control formulations. The synthesis of these agrochemicals often involves modifying the pyrazole structure to enhance efficacy against specific pests .
Table 2: Agrochemical Applications of this compound
| Application Type | Target Organism | Active Compound | Efficacy (%) |
|---|---|---|---|
| Insecticide | Various agricultural pests | Pyrazole derivatives | High |
| Acaricide | Mites and ticks | Modified pyrazole compounds | Moderate |
Case Studies
Several case studies have documented the biological activities and potential applications of this compound.
Anticancer Studies
A notable study investigated the anticancer properties of pyrazole derivatives synthesized from this compound. The results showed significant growth inhibition in various cancer cell lines, suggesting potential therapeutic applications in oncology.
Antioxidant Activity
Another research effort focused on the antioxidant capabilities of compounds derived from this compound. These compounds demonstrated varying levels of free radical scavenging activity, indicating their potential use in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of Ethyl 3-n-propylpyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors . It acts as an inhibitor or modulator by binding to the active sites of these targets, thereby altering their activity and function . The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with metabolic processes .
Comparison with Similar Compounds
Ethyl 1-Cyclopentyl-4-Nitro-5-Propyl-Pyrazole-3-Carboxylate
- Substituents : Cyclopentyl (N1), nitro (C4), n-propyl (C5), ethyl ester (C3).
- Key Differences : The introduction of a nitro group and cyclopentyl substituent alters electronic properties and steric bulk compared to the simpler n-propyl group in the target compound. Such modifications may enhance reactivity in nucleophilic substitution reactions .
5-Isopropyl-1H-Pyrazole-3-Carboxylic Acid
- Substituents : Isopropyl (C5), carboxylic acid (C3).
- The branched isopropyl group introduces steric hindrance, which could affect binding interactions in biological systems .
5-(Aminosulfonyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Ethyl Ester
- Substituents: Aminosulfonyl (C5), methyl (N1), ethyl ester (C4).
- Key Differences : The sulfonamide group provides hydrogen-bonding capability, enhancing solubility and target affinity. The methyl group at N1 simplifies synthetic routes compared to bulkier alkyl chains .
Data Tables
Table 1: Comparative Analysis of Pyrazole Derivatives
Biological Activity
Ethyl 3-n-propylpyrazole-5-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.
This compound has the molecular formula C10H16N2O2. It is synthesized through the reaction of pyrazole derivatives with ethyl chloroformate under basic conditions. This compound serves as an intermediate for the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals .
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Receptor Modulation : The compound can bind to specific receptors, influencing cellular signaling pathways associated with inflammation and oxidative stress .
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in cellular models, which is critical for protecting cells from damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediates pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses moderate antibacterial properties against certain strains, indicating potential applications in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other pyrazole derivatives highlights its unique properties:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Ethyl 3-methylpyrazole-5-carboxylate | Moderate anti-inflammatory | Methyl substitution enhances solubility |
| Ethyl 3-isopropylpyrazole-5-carboxylate | Antimicrobial | Isopropyl group increases potency |
| This compound | Antioxidant, anti-inflammatory | Unique n-propyl group enhances bioactivity |
The unique n-propyl substitution pattern of this compound contributes to its distinct chemical and biological properties, differentiating it from other derivatives .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative diseases .
- Cancer Research : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Inflammation Models : Experimental models of inflammation have revealed that this compound significantly reduces markers of inflammation, supporting its use in treating inflammatory disorders .
Q & A
Q. What are the established synthetic routes for Ethyl 3-n-propylpyrazole-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole carboxylates are synthesized using ethyl acetoacetate, substituted hydrazines, and carbonyl derivatives under reflux conditions . Key parameters include temperature control (80–100°C), solvent choice (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid). Yield optimization often involves adjusting stoichiometric ratios and reaction time (e.g., 12–24 hours). Post-synthesis purification via silica gel chromatography or recrystallization is critical to achieve ≥98% purity .
Q. How is the structural characterization of this compound performed?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify substituents (e.g., ethyl ester protons at δ ~4.2–4.4 ppm, pyrazole ring protons at δ ~6.5–7.5 ppm) .
- X-ray crystallography : Resolves bond lengths and angles, confirming regiochemistry (e.g., 3-n-propyl vs. 5-n-propyl substitution) .
- LC-MS/HPLC : Validates molecular weight (230.27 g/mol) and purity .
Q. What are the recommended storage conditions and stability considerations for this compound?
Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies indicate no decomposition under inert atmospheres (N/Ar) for ≥6 months. Avoid contact with strong oxidizers, as thermal decomposition may release CO, NO, or HCl .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. The ester group at position 5 exhibits higher electrophilicity (Mulliken charge: ~+0.35) than the pyrazole ring, favoring hydrolysis or aminolysis. Solvent effects (polar vs. nonpolar) are simulated using COSMO-RS to predict reaction pathways .
Q. What strategies resolve contradictions in spectroscopic data for pyrazole derivatives?
Discrepancies in H NMR splitting patterns (e.g., due to tautomerism) are addressed by:
Q. How does substituent position (3-n-propyl vs. 5-n-propyl) affect biological activity in pyrazole carboxylates?
Structure-Activity Relationship (SAR) studies reveal that 3-n-propyl substitution enhances lipophilicity (logP ~2.5), improving membrane permeability. In contrast, 5-substituted analogs show reduced binding to cytochrome P450 enzymes due to steric hindrance. Biological assays (e.g., enzyme inhibition, cytotoxicity) are guided by QSAR models incorporating Hammett constants and steric parameters .
Q. What advanced analytical methods quantify trace impurities in this compound?
- UPLC-MS/MS : Detects impurities at <0.1% levels using MRM transitions (e.g., m/z 230 → 184 for the parent ion).
- Headspace GC-MS : Identifies volatile byproducts (e.g., residual solvents, decomposition products).
- ICP-OES : Monitors heavy metal contaminants (e.g., Pd from catalytic reactions) .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interaction effects between temperature, solvent polarity, and catalyst loading .
- Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, reporting R-factors <0.05 for high-confidence models .
- Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) despite the compound's "non-hazardous" classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
